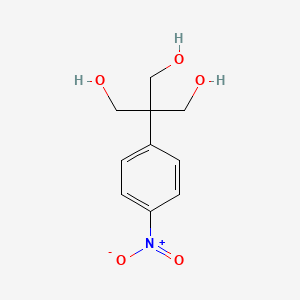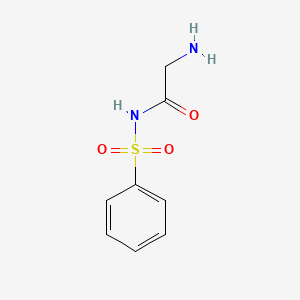
2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol is an organic compound that features both hydroxymethyl and nitrophenyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol typically involves multi-step organic reactions. One possible route could be:
Nitration: Starting with a benzene derivative, a nitration reaction can introduce the nitro group.
Hydroxymethylation: Subsequent reactions can introduce hydroxymethyl groups at the desired positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Various substitution reactions can occur at the aromatic ring or the hydroxymethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biochemical Studies: Used in studies involving enzyme interactions or metabolic pathways.
Medicine
Drug Development: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for 2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol would depend on its specific application. Generally, the compound’s functional groups interact with molecular targets through various pathways:
Hydroxymethyl Groups: Can form hydrogen bonds or undergo oxidation-reduction reactions.
Nitrophenyl Group: Can participate in electron transfer reactions or act as a leaving group in substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Hydroxymethyl)-2-(4-aminophenyl)propane-1,3-diol: Similar structure but with an amine group instead of a nitro group.
2-(Hydroxymethyl)-2-(4-methylphenyl)propane-1,3-diol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Reactivity: The presence of both hydroxymethyl and nitrophenyl groups provides unique reactivity patterns.
Applications: Its specific functional groups make it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
91748-04-8 |
|---|---|
Fórmula molecular |
C10H13NO5 |
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H13NO5/c12-5-10(6-13,7-14)8-1-3-9(4-2-8)11(15)16/h1-4,12-14H,5-7H2 |
Clave InChI |
GBWHBFVQCARQNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CO)(CO)CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)




![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)

![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)


![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)



